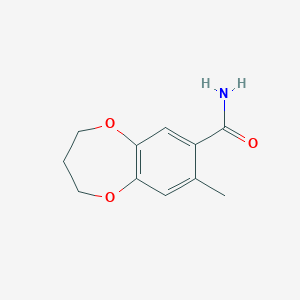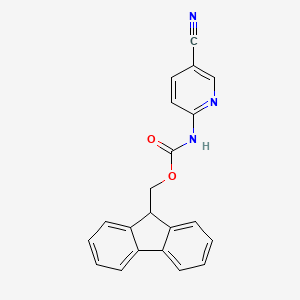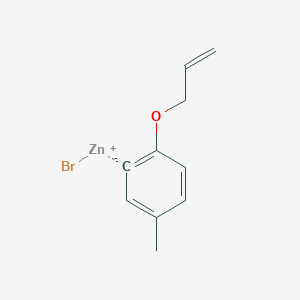
2-Allyloxy-5-methylphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyloxy-5-methylphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyloxy-5-methylphenylzinc bromide typically involves the reaction of 2-allyloxy-5-methylphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation. The general procedure includes:
- Dissolving 2-allyloxy-5-methylphenyl bromide in dry THF.
- Adding zinc powder or zinc dust to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more controlled conditions. The use of high-purity reagents and solvents, along with precise temperature and pressure control, ensures the consistent quality and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Allyloxy-5-methylphenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form biaryl compounds.
Addition reactions: Adds to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and epoxides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is commonly used due to its ability to stabilize the organozinc reagent.
Major Products
The major products formed from reactions involving this compound include substituted aromatic compounds, alcohols, and biaryl compounds.
Applications De Recherche Scientifique
2-Allyloxy-5-methylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism by which 2-allyloxy-5-methylphenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic attack on electrophiles or participation in coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethoxy-5-methylphenylzinc bromide
- 2-Methoxy-5-methylphenylzinc bromide
- 2-Propoxy-5-methylphenylzinc bromide
Uniqueness
2-Allyloxy-5-methylphenylzinc bromide is unique due to its allyloxy group, which provides additional reactivity and versatility compared to other similar compounds. This makes it particularly useful in the synthesis of complex molecules and in reactions requiring high selectivity and efficiency.
Propriétés
Formule moléculaire |
C10H11BrOZn |
|---|---|
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-methyl-4-prop-2-enoxybenzene-5-ide |
InChI |
InChI=1S/C10H11O.BrH.Zn/c1-3-8-11-10-6-4-9(2)5-7-10;;/h3-6H,1,8H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
JYCKFHCEGJXPJI-UHFFFAOYSA-M |
SMILES canonique |
CC1=C[C-]=C(C=C1)OCC=C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




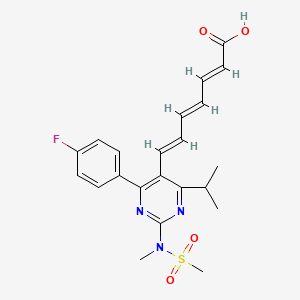
![6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888099.png)
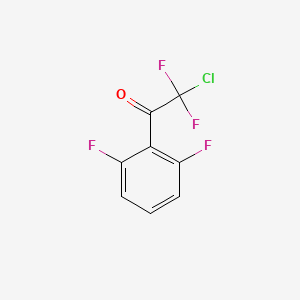
![3,5,7-Trichlorothieno[3,2-b]pyridine](/img/structure/B14888105.png)
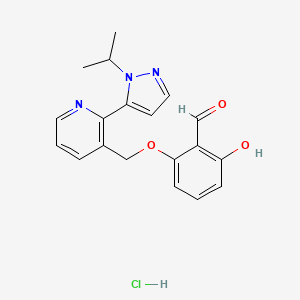
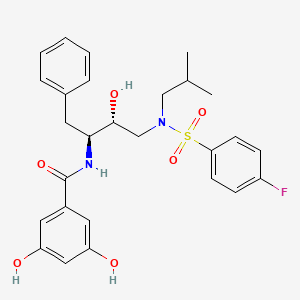
![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)
![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
![(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one](/img/structure/B14888139.png)
![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)
